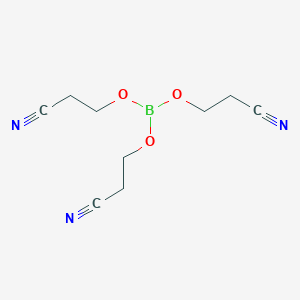

Tris(2-cyanoethyl) Borate

Description

Overview of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, a class of organic compounds containing a carbon-boron bond, have become indispensable tools in modern chemical research. scispace.comresearchgate.net Their unique electronic characteristics and versatile reactivity have propelled their use across a wide spectrum of scientific disciplines, from organic synthesis and catalysis to materials science and medicinal chemistry. scispace.commdpi.com Initially recognized for their role as synthetic intermediates, particularly following the development of hydroboration, the applications of organoboron compounds have expanded significantly. scispace.comnih.gov

In synthetic chemistry, organoboron reagents, such as boronic acids and their esters, are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov Their stability, low toxicity, and high functional group tolerance make them highly attractive for the synthesis of complex molecules, including pharmaceuticals and advanced materials. yildiz.edu.tr Beyond their role as reagents, organoboron compounds are also utilized as catalysts for a variety of transformations, including enantioselective reactions. nih.gov

The reach of organoboron chemistry extends into materials science, where they are integral to the development of novel materials with unique optical and electronic properties. nih.gov Furthermore, in the realm of medicinal chemistry, the number of boron-containing therapeutic agents is on the rise. mdpi.comresearchgate.net The ability of the boron atom to engage in reversible covalent interactions has also led to their application in the design of chemosensors for the detection of biologically important molecules like carbohydrates. nih.gov The continuous discovery of new reactions and applications for organoboron compounds underscores their position as a cornerstone of contemporary chemical research. scispace.comrsc.org

Significance of Borate (B1201080) Esters in Interface Engineering and Material Science

Borate esters, compounds characterized by a central boron atom bonded to three alkoxy or aryloxy groups, are of significant interest in interface engineering and material science. chemicalbull.comacs.org These esters are readily synthesized through the condensation of boric acid with alcohols. wikipedia.org Their utility stems from their unique chemical properties, which allow them to act as versatile building blocks and functional additives in a variety of materials.

A key application of borate esters is in the development of self-healing polymers and hydrogels. rsc.org The dynamic and reversible nature of the boronate ester bond allows for the creation of materials that can repair themselves after damage, a property of great interest for biomedical applications such as drug delivery and tissue engineering. acs.orgresearchgate.net This dynamic covalent chemistry also imparts stimuli-responsive behavior to materials, allowing them to react to changes in their environment, such as pH or the presence of specific molecules. rsc.orgacs.org

In the context of interface engineering, borate esters play a crucial role, particularly in the field of energy storage. Polymeric borate esters are being investigated as electrolyte additives to stabilize the solid electrolyte interphase (SEI) in lithium-ion batteries, enhancing their cycling performance. acs.org The formation of a stable and robust interface between the electrode and the electrolyte is critical for the longevity and safety of batteries. Boron-containing compounds, including borate esters, are known to form stable, inorganic-rich SEI layers that can prevent the degradation of the electrode and electrolyte. researchgate.netmdpi.com Furthermore, borate esters have found use as flame retardants in polymers, where they release water upon heating, thereby inhibiting combustion. chemicalbull.com Their role as Lewis acid catalysts in organic reactions further highlights their versatility in chemical synthesis. chemicalbull.comwikipedia.org

Positioning of Tris(2-cyanoethyl) Borate as a Prominent Research Target

This compound has emerged as a compound of significant research interest, primarily due to its application as a multifunctional electrolyte additive in high-voltage lithium-ion batteries. researchgate.netacs.org The push for higher energy density in batteries has led to the exploration of cathode materials that operate at higher voltages. However, this often leads to instability at the cathode-electrolyte interface and the decomposition of conventional electrolytes. acs.org

This compound is specifically designed to address these challenges. It is considered a bifunctional or multifunctional additive because its molecular structure contains both boron-oxygen and nitrile functional groups. researchgate.netacs.org This unique combination allows it to synergistically enhance the performance of lithium-ion batteries. The borate group contributes to the formation of a stable and robust cathode electrolyte interphase (CEI), which protects the cathode material from degradation at high voltages. mdpi.comresearchgate.net This B-rich protective layer can also enlarge the electrochemical oxidation window of the electrolyte. mdpi.com

The nitrile groups in this compound are also believed to play a crucial role in improving the stability of the electrolyte and the interface. acs.org Research has shown that the presence of this additive can lead to significantly improved cycling stability and capacity retention in high-voltage lithium-ion batteries. researchgate.netacs.org For instance, in a LiCoO2 || Li cell, the use of a this compound-containing electrolyte resulted in a capacity retention of 78.2% after 200 cycles at 4.5 V, compared to 40.4% in the base electrolyte. acs.org Similarly, in a single-crystal Ni-rich cathode || Li metal cell, the addition of this compound enabled a capacity retention of 80% after 100 cycles at an ultrahigh voltage of 4.7 V. researchgate.net These promising results have positioned this compound as a key research target for the development of next-generation, high-energy-density lithium-ion batteries. middlebury.eduresearchgate.netwipo.int

Properties

IUPAC Name |

tris(2-cyanoethyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BN3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJXIXWHPANYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCCC#N)(OCCC#N)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126755-67-7 | |

| Record name | Tris(2-cyanoethyl) Borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Comprehensive Structural Characterization of Tris 2 Cyanoethyl Borate

Synthetic Methodologies for Tris(2-cyanoethyl) Borate (B1201080)

The synthesis of borate esters like Tris(2-cyanoethyl) Borate is a cornerstone of organoboron chemistry, providing essential compounds for various applications. atomfair.com Methodologies are focused on efficiency, purity, and scalability.

Development and Optimization of Synthetic Pathways

The primary and most established method for synthesizing this compound involves the esterification reaction between a boron source and 3-hydroxypropionitrile. This approach is analogous to the synthesis of other borate esters, such as Tris(2,2,2-trifluoroethyl) borate, which is prepared by reacting the corresponding alcohol with a boron-containing reagent. wikipedia.org

Common boron sources for this type of reaction include boric acid (H₃BO₃), boric anhydride (B1165640) (B₂O₃), or more reactive reagents like boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃). wikipedia.org The reaction with boric acid is a direct esterification, typically requiring the removal of water to drive the equilibrium toward the product. Using boric anhydride is also a viable, low-cost option. wikipedia.org

The general reaction scheme can be represented as: B(OH)₃ + 3 HOCH₂CH₂CN → B(OCH₂CH₂CN)₃ + 3 H₂O

Optimization of this pathway involves controlling reaction parameters such as temperature, reaction time, and the method of water removal (e.g., azeotropic distillation with a suitable solvent like toluene). The choice of reactants and conditions can be tailored to balance reaction speed, yield, and safety considerations.

Table 1: Comparative Overview of Synthetic Precursors This table is generated based on analogous borate ester syntheses.

| Boron Source | Reactant | Typical Conditions | Advantages |

|---|---|---|---|

| Boric Acid | 3-Hydroxypropionitrile | Toluene, Dean-Stark trap | Cost-effective, readily available |

| Boric Anhydride | 3-Hydroxypropionitrile | Heat, vacuum | Higher reactivity than boric acid |

Purity Assessment and Isolation Techniques

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, byproducts, and solvents. The purification strategy is critical for obtaining a high-purity product (typically >95-98%). atomfair.comcymitquimica.com

Initial workup may involve washing the reaction mixture to remove water-soluble impurities. For instance, in related syntheses, crude products are washed with distilled water until the aqueous phase is neutral. google.com The organic layer is then separated and dried using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, to remove residual water. google.com

The primary method for purifying the final product is distillation, often under reduced pressure (vacuum distillation) to prevent thermal decomposition of the compound. google.com The purity of the isolated this compound is then confirmed through a combination of physical and spectroscopic measurements. The appearance of the compound is typically a white or colorless to light yellow powder, lump, or clear liquid. cymitquimica.com

Advanced Spectroscopic Probes for Molecular Elucidation

The precise molecular structure of this compound is unequivocally confirmed using a suite of advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the specific vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals corresponding to the two sets of methylene (B1212753) (-CH₂-) protons in the 2-cyanoethyl group. These would appear as triplets due to coupling with the adjacent methylene group. The protons closer to the oxygen atom (-O-CH₂-) would be deshielded and appear at a higher chemical shift compared to the protons adjacent to the nitrile group (-CH₂-CN).

¹³C NMR Spectroscopy : The carbon NMR spectrum would provide further confirmation of the carbon skeleton. Three signals are expected: one for the nitrile carbon (C≡N), and two for the methylene carbons (-O-C H₂- and -C H₂-CN), with the carbon attached to oxygen appearing at a higher chemical shift. uni-muenchen.de

¹¹B NMR Spectroscopy : Boron-11 NMR is crucial for characterizing borate esters. nih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. sdsu.edu For a three-coordinate borate ester like this compound, the boron atom is in a trigonal planar (BO₃) environment. mdpi.com This typically results in a characteristic ¹¹B NMR signal in the range of +12 to +19 ppm. researchgate.net For example, the simple borate ester, trimethyl borate, shows a ¹¹B NMR signal at 18.49 ppm. rsc.org The presence of a single, relatively sharp resonance in this region would confirm the formation and purity of the trigonal borate ester structure. nih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound This table contains predicted data based on typical values for analogous structures.

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.0 - 4.2 ppm | Triplet | -O-CH ₂- |

| ¹H | ~2.6 - 2.8 ppm | Triplet | -CH ₂-CN |

| ¹³C | ~117 - 119 ppm | Singlet | -C ≡N |

| ¹³C | ~58 - 60 ppm | Singlet | -O-C H₂- |

| ¹³C | ~18 - 20 ppm | Singlet | -C H₂-CN |

Vibrational Spectroscopies (Infrared and Raman) for Molecular Fingerprinting

For this compound, the key vibrational bands of interest include:

C≡N Stretch : A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹.

B-O Stretch : The asymmetric stretching of the B-O bonds in the trigonal BO₃ unit gives rise to a very strong and typically broad absorption in the 1200–1500 cm⁻¹ range. mdpi.com This is a definitive feature for three-coordinate borates. nih.gov

C-O Stretch : A strong C-O stretching vibration is expected around 1000-1100 cm⁻¹.

C-H Stretch : Absorptions corresponding to the stretching of C-H bonds in the methylene groups will appear in the 2850-3000 cm⁻¹ region.

These vibrational signatures are invaluable for confirming the presence of the key functional moieties within the molecule and for assessing the purity of the compound. nist.govresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies This table contains expected frequency ranges based on established spectroscopic data for the functional groups present.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretch | -CH₂- |

| 2240 - 2260 | C≡N Stretch | Nitrile |

| 1200 - 1500 | B-O Asymmetric Stretch | Trigonal Borate (BO₃) |

| 1000 - 1100 | C-O Stretch | Ester |

Mass Spectrometric Techniques for Compositional Verification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₂BN₃O₃, corresponding to a monoisotopic mass of approximately 221.097 Da. atomfair.comnih.gov

High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental formula. rsc.org The technique involves ionizing the molecule (e.g., by electrospray ionization, ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ions. Common adducts observed in positive-ion mode might include [M+H]⁺ (m/z ≈ 222.104), [M+Na]⁺ (m/z ≈ 244.086), and [M+K]⁺ (m/z ≈ 260.060). uni.lu Analysis of the fragmentation pattern can also provide further structural information.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-hydroxypropionitrile |

| Boric Acid |

| Boron Tribromide |

| Boron Trichloride |

| Boric Anhydride |

| Toluene |

| Pyridine |

| Magnesium Sulfate |

| Trimethyl borate |

Solid-State Structural Analysis via Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This powerful analytical technique provides unequivocal data on bond lengths, bond angles, and the spatial relationships between molecules. Such studies are fundamental to understanding a compound's physical properties and chemical reactivity. However, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound.

Therefore, the following sections describe the standard methodologies and the type of information that would be obtained from such studies, should they be conducted and published.

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is meticulously analyzed to generate a detailed three-dimensional model of the molecule.

Should a single crystal of this compound be analyzed, the study would yield critical crystallographic parameters. These data points provide a unique fingerprint for the crystalline solid. A typical data table generated from such an analysis would include the parameters shown below, though the values are hypothetical as no experimental data has been published.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₁₂BN₃O₃ | Represents the elemental composition of the molecule. |

| Formula Weight | 221.02 g/mol | The mass of one mole of the compound. |

| Crystal System | e.g., Monoclinic | Describes the symmetry of the unit cell (e.g., cubic, tetragonal, monoclinic). |

| Space Group | e.g., P2₁/c | A more detailed description of the crystal's symmetry elements. |

| a (Å) | e.g., 10.5 | The length of one edge of the unit cell. |

| b (Å) | e.g., 8.2 | The length of the second edge of the unit cell. |

| c (Å) | e.g., 14.1 | The length of the third edge of the unit cell. |

| α (°) | e.g., 90 | The angle between the 'b' and 'c' axes. |

| β (°) | e.g., 109.5 | The angle between the 'a' and 'c' axes. |

| γ (°) | e.g., 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | e.g., 1145 | The total volume of a single unit cell. |

| Z | e.g., 4 | The number of molecules contained within one unit cell. |

| Calculated Density | e.g., 1.28 g/cm³ | The theoretical density of the crystal, derived from the formula weight and unit cell volume. |

This analysis would confirm the trigonal planar geometry around the central boron atom, typical for borate esters, and provide precise measurements of the B-O, O-C, C-C, and C≡N bond lengths and angles.

Beyond the structure of a single molecule, crystallographic studies reveal how molecules arrange themselves in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, which are crucial for determining the material's bulk properties like melting point, solubility, and stability.

For this compound, an analysis of the crystal packing would focus on the interactions involving the polar cyano (C≡N) groups. These groups are known to participate in various non-covalent interactions. The primary interactions would likely be dipole-dipole forces between the cyano groups of adjacent molecules. The nitrogen atom, with its lone pair of electrons, can also act as a weak hydrogen bond acceptor, potentially interacting with any slight positive charges on the hydrogen atoms of the ethyl chains in neighboring molecules.

Electrochemical Engineering with Tris 2 Cyanoethyl Borate in Energy Storage Systems

Mechanism of Interfacial Layer Formation on Electrodes

The efficacy of Tris(2-cyanoethyl) borate (B1201080) as an electrolyte additive is primarily rooted in its ability to decompose preferentially on the electrode surfaces, creating protective films known as the Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI).

Cathode Electrolyte Interphase (CEI) Evolution Mechanisms Triggered by Tris(2-cyanoethyl) Borate

This compound (TCEB) functions as a bifunctional electrolyte additive that contributes to the formation of a stable and uniform Cathode Electrolyte Interphase (CEI) film. Research indicates that TCEB is preferentially decomposed on the cathode surface during the initial charging processes. This electrochemical oxidation of the additive creates a protective layer that effectively stabilizes the interface between the cathode and the electrolyte. This CEI film is crucial for preventing the continuous decomposition of the carbonate electrolyte, a common issue in high-voltage lithium-ion batteries that leads to poor cycling stability. The interphase formed by TCEB helps to suppress these detrimental side reactions, thereby preserving the structural integrity of the cathode material at elevated voltages.

Anode Solid Electrolyte Interphase (SEI) Modulation by this compound

While the primary research focus for this compound has been on its role at the cathode interface, the influence of borate-based additives on the anode's Solid Electrolyte Interphase (SEI) is also a critical area of study. Related borate compounds are known to participate in the formation of the SEI. For instance, compounds like triethyl borate have been shown to improve the stability of the SEI on graphite anodes. nsf.gov Other studies on additives with both borate and cyano functional groups, such as lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB), have demonstrated the formation of a thin and stable SEI on lithium metal anodes. uri.eduosti.gov This SEI, rich in components derived from the additive's decomposition, can lead to more stable lithium deposition and stripping. uri.eduosti.gov Although direct and detailed studies on the specific modulation of the SEI by this compound are not extensively covered in the available research, the behavior of analogous compounds suggests that it could contribute to a more robust and effective SEI.

Synergistic Contributions of Boron-Oxygen and Nitrile Functionalities to Interfacial Stability

The molecular structure of this compound contains both boron-oxygen (-B-O-) bonds and nitrile (-C≡N) functional groups, which work in synergy to enhance interfacial stability. The boron-oxygen component is key to the compound's ability to form a stable, protective film on the cathode. Boron compounds are known to be effective scavengers of species like HF that can damage cathode materials and can participate in forming robust inorganic components in the CEI.

Simultaneously, the nitrile groups contribute to the additive's electrochemical properties and the composition of the resulting interphase. The combination of these functionalities allows the TCEB additive to be preferentially decomposed, creating a CEI that effectively passivates the cathode surface. osti.gov This synergistic action ensures the formation of a stable interface that suppresses electrolyte decomposition and maintains the structural integrity of the electrode, which is essential for long-term cycling stability at high voltages. osti.gov

Performance Enhancement in High-Voltage Lithium-Ion Batteries

The application of this compound as an electrolyte additive has shown significant promise in improving the performance of high-voltage lithium-ion batteries by stabilizing critical cathode materials.

Stabilization of Lithium Cobalt Oxide (LiCoO2) Cathodes with this compound

Operating Lithium Cobalt Oxide (LiCoO2) cathodes at high cutoff voltages (e.g., 4.5 V) is a key strategy to increase the energy density of lithium-ion batteries. However, this often leads to rapid capacity decay due to electrolyte oxidation and structural degradation of the cathode. This compound has been demonstrated as an effective additive to mitigate these issues. By forming a stable CEI on the LiCoO2 surface, TCEB suppresses the decomposition of the conventional carbonate electrolyte. osti.gov This protective layer stabilizes the cathode/electrolyte interface, leading to significantly improved cycling performance. In one study, a LiCoO2 || Li battery with a TCEB-containing electrolyte maintained 78.2% of its initial capacity after 200 cycles at a rate of 1C and a cutoff voltage of 4.5 V. In contrast, the battery with the base electrolyte showed only 40.4% capacity retention under the same conditions. osti.gov

Comparative Cycling Performance of LiCoO₂ || Li Cells at 4.5 V

| Electrolyte | Capacity Retention after 200 Cycles |

|---|---|

| Base Electrolyte | 40.4% |

Improvement of Ni-Rich Layered Oxide Cathodes (e.g., LiNiCoMnO2) Cycling Stability

While specific studies detailing the use of this compound with Ni-rich layered oxide cathodes like LiNiCoMnO2 (NCM) are limited, research on structurally similar additives provides insight into its potential benefits. Ni-rich cathodes are promising for high-energy-density batteries but suffer from poor structural stability and interfacial side reactions during cycling. Additives that can form a protective CEI are crucial for their commercial viability.

A related compound, lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB), has shown significant success in improving the performance of NCM523/Li cells. The incorporation of 5 wt.% LCTFEB into the electrolyte resulted in superior cycling retention of 91.0% after 500 cycles. osti.gov This enhancement is attributed to the formation of a protective layer on the cathode derived from the additive. osti.gov These findings suggest that borate-based additives containing cyano groups have the potential to effectively stabilize the interface of Ni-rich cathodes, thereby improving their long-term cycling stability.

Cycling Performance of NCM523/Li Cells with a Related Borate Additive

| Electrolyte System | Capacity Retention | Number of Cycles |

|---|---|---|

| Standard Electrolyte | Degrades continuously | 500 |

Mitigation of Lithium Metal Anode Degradation

The use of lithium metal as an anode is a key strategy for developing next-generation high-energy-density batteries, owing to its high theoretical specific capacity and low electrochemical potential. However, its practical application is hindered by issues related to the growth of lithium dendrites and an unstable solid electrolyte interphase (SEI). researchgate.net

Lithium dendrites are needle-like structures that can grow on the anode surface during repeated charging, leading to internal short circuits and potential thermal runaway. researchgate.netrsc.org A primary strategy to combat this is to create a mechanically robust and ionically conductive SEI on the lithium metal surface. researchhub.comresearchgate.net

This compound contributes to the formation of such a protective SEI through its electrochemical reduction at the anode surface. The decomposition products, containing boron and nitrogen species, create a dense and stable interface layer. This layer is more effective at suppressing the nucleation and growth of lithium dendrites compared to the SEI formed from conventional carbonate electrolytes. The cyano groups in the additive are believed to enhance the flexibility and uniformity of the SEI, while the borate components contribute to its mechanical strength.

The morphology of lithium deposition is intrinsically linked to the properties of the SEI. An ideal SEI should facilitate a uniform flux of lithium ions to the anode surface, promoting smooth, planar deposition rather than dendritic growth. osti.gov The SEI derived from the decomposition of this compound helps to achieve this by creating a surface with homogenous ionic conductivity.

This uniform interface guides the plating and stripping of lithium, preventing the formation of localized "hot spots" where high current densities would otherwise promote dendrite formation. The resulting smooth lithium morphology improves the cycling efficiency and lifespan of lithium metal batteries. Research on analogous compounds like lithium cyano tris(2,2,2-trifluoroethyl) borate (LCTFEB) has shown that the preferential reductive decomposition of the additive leads to a unique SEI structure that is critical for achieving stable and uniform lithium deposition. osti.govuri.edu

Electrolyte Oxidative Stability and Electrochemical Window Enlargement

The electrochemical stability window of an electrolyte is the range of voltage over which it remains stable without significant oxidation or reduction. A wider window is essential for developing high-voltage batteries that can achieve higher energy densities.

The functionality of this compound as an additive relies on its controlled electrochemical decomposition at the electrode surfaces.

At the Anode (Reduction): During the initial charging cycles, the additive is preferentially reduced on the anode surface before the bulk electrolyte solvents. This reductive decomposition involves the cyano (-CN) and borate groups. The process leads to the formation of inorganic components like lithium borates and nitrogen-containing species, which are key constituents of a stable SEI. This controlled decomposition is crucial for building the protective interface on the lithium metal anode. osti.govuri.edu

At the Cathode (Oxidation): At high potentials, the additive can also be oxidized at the cathode surface. This oxidative decomposition contributes to the formation of the protective CEI layer. The resulting film passivates the cathode surface, preventing continuous electrolyte oxidation and suppressing the degradation of the cathode material. researchgate.net General studies on electrolyte decomposition show that such processes can be complex, involving multiple reaction pathways. nih.gov

By forming stable protective layers on both the anode and the cathode, this compound effectively widens the operating voltage window of the electrolyte. The passivation of the electrode surfaces inhibits the parasitic reactions that typically occur at the voltage extremes. researchgate.net

The robust CEI on the cathode surface significantly enhances the electrolyte's oxidative stability, allowing the battery to be charged to higher voltages without rapid degradation. Research indicates that electrolytes containing this compound can enable stable cycling of high-voltage cathodes up to 4.7 V. researchgate.net This expansion of the electrochemical window is a critical step toward realizing the high energy density potential of advanced lithium-ion and lithium metal batteries.

Data Tables

Table 1: Impact of Borate-Based Additives on Battery Performance

| Performance Metric | Standard Electrolyte | Electrolyte with Borate Additive |

| Anode Morphology | Porous, dendritic Li deposition | Uniform, dense Li deposition |

| Cathode Stability | Significant transition metal dissolution at >4.5 V | Suppressed dissolution, stable cycling up to 4.7 V researchgate.net |

| Electrochemical Window | Limited by solvent oxidation (~4.2 V) | Expanded oxidative stability (>4.5 V) |

Applications in Aqueous Zinc-Ion Battery Systems

Aqueous zinc-ion batteries (AZIBs) are a promising energy storage technology due to their low cost, high safety, and the high theoretical capacity of zinc metal. However, practical applications are hindered by several challenges, including the formation of zinc dendrites, the hydrogen evolution reaction (HER) at the anode, and, in the case of zinc-iodine batteries, the shuttling of polyiodide species. Electrolyte engineering, through the use of functional additives, is a key strategy to mitigate these issues. While various organic and inorganic compounds have been investigated, there is no available research specifically detailing the use of this compound for the applications discussed below.

Engineering of Solid Electrolyte Interphases on Zinc Anodes

The formation of a stable solid electrolyte interphase (SEI) on the zinc anode is critical for suppressing dendrite growth and minimizing parasitic side reactions with the aqueous electrolyte. An ideal SEI should be ionically conductive to allow for the passage of Zn²⁺ ions while being electronically insulating to prevent further electrolyte decomposition.

Currently, there are no scientific studies available that investigate the role of this compound in the formation or composition of an SEI on zinc anodes. Research in other battery systems, such as lithium and calcium batteries, has shown that some boron-based additives can decompose to form borate-containing SEI layers, which can enhance ionic conductivity and stability. However, without specific experimental data for this compound in AZIBs, its potential effectiveness and the mechanism of SEI formation remain unknown.

Table 1: Hypothetical SEI Composition with a Boron-Based Additive

| Potential SEI Component | Plausible Function in SEI |

| Zinc Borates (e.g., ZnₓBᵧO₂) | Enhance Zn²⁺ transport, provide mechanical rigidity |

| Organic Decomposition Products | Contribute to a flexible and uniform layer |

| Inorganic Zinc Salts (e.g., ZnF₂, ZnSO₄) | Provide electronic insulation |

Note: This table is illustrative of potential components if a boron-based additive were to form an SEI and is not based on experimental data for this compound.

Strategies for Polyiodide Species Immobilization at Cathode Interfaces

In zinc-iodine (Zn-I₂) batteries, a significant challenge is the "shuttle effect," where soluble polyiodide intermediates (such as I₃⁻ and I₅⁻) migrate from the cathode to the anode. This leads to capacity fading, low coulombic efficiency, and corrosion of the zinc anode. Strategies to immobilize these species often involve modifying the cathode host material or using electrolyte additives that can interact with and trap the polyiodides.

There is no published research on the use of this compound to immobilize polyiodide species at the cathode interface in Zn-I₂ batteries. The cyano groups (-C≡N) within the molecule could potentially interact with polyiodides through Lewis acid-base interactions, but this has not been experimentally verified.

Table 2: Comparison of Polyiodide Immobilization Strategies

| Strategy | Mechanism | Reported Additives/Materials |

| Physical Confinement | Trapping polyiodides within a porous cathode structure | Porous carbons, metal-organic frameworks |

| Chemical Adsorption | Binding polyiodides to the cathode surface | Functionalized polymers, Lewis acidic sites |

| Electrolyte Modification | Reducing polyiodide solubility or interaction | High-concentration electrolytes, ionic liquids |

Note: this compound is not a reported additive in this context.

Control of Zinc Deposit Crystallographic Orientation for Enhanced Reversibility

The morphology and crystallographic orientation of electrodeposited zinc significantly impact the reversibility and cycle life of zinc anodes. Dendritic and porous zinc deposits are prone to "dead zinc" formation and can cause short circuits. Additives that can influence the nucleation and growth of zinc crystals, favoring a dense and uniform deposition, are highly sought after. Specifically, promoting the growth of the (002) crystal plane of zinc is often associated with dendrite-free deposition.

There is a lack of scientific literature investigating the effect of this compound on the crystallographic orientation of zinc deposits. The adsorption of additive molecules on the zinc surface can alter the surface energy and influence the preferred growth direction. However, without experimental evidence, it is not possible to determine if this compound would have a beneficial effect on zinc deposition morphology.

Table 3: Influence of Additives on Zinc Deposition Characteristics

| Additive Type | General Effect on Zinc Deposition | Example |

| Cationic Surfactants | Suppress dendritic growth through electrostatic shielding | Cetyltrimethylammonium bromide (CTAB) |

| Organic Molecules | Modify solvation shell and influence nucleation | Polyethylene glycol (PEG) |

| Metal Ions | Provide preferential nucleation sites | Indium (In³⁺), Bismuth (Bi³⁺) |

Note: This table provides examples of additive types and their general effects; it does not include this compound due to a lack of data.

Computational Chemistry and Theoretical Modeling of Tris 2 Cyanoethyl Borate Systems

First-Principles Quantum Mechanical Calculations

First-principles quantum mechanical calculations, which are based on the fundamental laws of quantum mechanics, offer a highly detailed view of the electronic behavior of molecules. These methods are instrumental in elucidating the intrinsic properties of Tris(2-cyanoethyl) Borate (B1201080) and its performance as an electrolyte additive.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of Tris(2-cyanoethyl) Borate, DFT calculations are employed to predict its reactivity and stability as an electrolyte additive.

Theoretical studies have undertaken comparative analyses of borate esters, including this compound and trimethyl borate (TMB), to understand their electrochemical behavior. These calculations reveal that TCEB and TMB possess identical reaction sites. This similarity in reactive centers suggests that they would participate in analogous reaction pathways within the electrolyte.

Key electronic properties of this compound that can be determined using DFT include:

| Property | Description | Significance for Electrolyte Performance |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy level of the outermost electron-occupied orbital. | A higher HOMO energy generally indicates a greater propensity for oxidation. This is a crucial factor in determining the anodic stability of the electrolyte additive. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy level of the lowest energy orbital that is not occupied by electrons. | A lower LUMO energy suggests a higher susceptibility to reduction. This is important for understanding the additive's behavior at the anode surface and its role in the formation of the solid electrolyte interphase (SEI). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger HOMO-LUMO gap typically corresponds to higher kinetic stability and lower chemical reactivity of a molecule. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | This helps in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which are the likely centers of reaction. |

By calculating these properties, researchers can predict the electrochemical window of this compound and its tendency to undergo decomposition at the electrode surfaces.

Understanding the decomposition pathways of electrolyte components is critical for improving battery safety and longevity. First-principles calculations are utilized to map out the reaction mechanisms of this compound and to determine the associated energy barriers.

Computational studies have shown that this compound and structurally similar compounds like trimethyl borate exhibit nearly identical energy barriers for their decomposition reactions. This indicates that the fundamental decomposition processes are energetically very similar for these borate-based additives. The elucidation of these mechanisms involves identifying intermediate structures and transition states for various possible decomposition reactions, such as those initiated by oxidation or reduction at the electrode surfaces.

The following table summarizes the type of information that can be obtained from these calculations:

| Calculated Parameter | Description | Importance |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy implies a faster reaction rate. This is crucial for predicting the dominant decomposition pathways. |

| Transition State Geometry | The molecular structure at the highest point of the energy profile along the reaction coordinate. | Provides insights into the atomistic details of the bond-breaking and bond-forming processes. |

These theoretical investigations are essential for building a comprehensive picture of how this compound contributes to the formation of a stable and effective solid electrolyte interphase (SEI) or cathode electrolyte interphase (CEI).

The performance of an electrolyte additive is heavily influenced by its interactions with other components of the battery, namely the charge-carrying ions (e.g., Li⁺) and the electrode surfaces. While specific computational studies detailing these interactions for this compound are not extensively available in public literature, the methodologies for such investigations are well-established.

First-principles calculations can be employed to model the interactions between the this compound molecule and lithium ions. These calculations can determine the binding energies and preferred coordination sites of Li⁺ with the borate ester. Understanding these ion-additive interactions is key to comprehending how the additive might influence ion transport and the solvation structure of the electrolyte.

Similarly, the interaction of this compound with electrode surfaces (both anode and cathode) can be simulated. These models can reveal the adsorption energies and orientations of the additive on the electrode, which are precursors to its electrochemical decomposition and subsequent participation in the formation of protective interfacial layers. The insights gained from such studies are critical for designing additives that promote the formation of a robust and ionically conductive SEI or CEI.

Molecular Dynamics Simulations for Electrolyte and Interface Phenomena

While quantum mechanical calculations provide detailed electronic information, they are often limited to relatively small systems and short timescales. Molecular Dynamics (MD) simulations, on the other hand, can model larger systems over longer durations, making them suitable for studying the dynamic behavior of electrolytes and the complex phenomena occurring at electrode-electrolyte interfaces.

Although specific MD simulation studies focused solely on this compound are not widely reported, this computational technique is highly relevant for understanding its role in a functioning electrolyte. MD simulations can provide valuable information on:

Solvation Structure: How lithium ions are coordinated by solvent molecules and the this compound additive.

Transport Properties: The diffusion coefficients of various species in the electrolyte, including lithium ions and the additive itself, which are related to the ionic conductivity.

Interfacial Structure: The organization of electrolyte components at the electrode surfaces, providing a dynamic picture of the electric double layer and the initial stages of SEI/CEI formation.

These simulations rely on accurate force fields, which describe the potential energy of the system as a function of the atomic coordinates. The development of such force fields for novel molecules like this compound is a crucial prerequisite for performing reliable MD studies.

Predictive Modeling of Structure-Property Relationships for Optimized Performance

Predictive modeling aims to establish quantitative structure-property relationships (QSPR) that can accelerate the discovery and optimization of new materials. In the context of electrolyte additives, this involves correlating molecular descriptors of compounds like Tris(2-cyanoethyl)

Advanced in Situ and Operando Characterization of Tris 2 Cyanoethyl Borate Functionality

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of Interfacial Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. In the context of Tris(2-cyanoethyl) Borate (B1201080), XPS is instrumental in identifying the chemical species that constitute the SEI layer formed from its decomposition.

By irradiating the electrode surface with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. High-resolution spectra of key elements such as carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and boron (B 1s) can be deconvoluted to identify specific chemical bonds. For instance, the B 1s spectrum can reveal the presence of borates, boron oxides, or other boron-containing species resulting from the decomposition of Tris(2-cyanoethyl) Borate. Similarly, the N 1s spectrum can confirm the incorporation of nitrogen-containing species from the cyano groups into the SEI.

An illustrative breakdown of potential SEI components derived from this compound as identifiable by XPS is presented in the table below.

| Element (Core Level) | Binding Energy (eV) | Postulated Chemical Species |

| B 1s | ~192 | Boron oxides (e.g., B₂O₃), Lithium borates (e.g., LiₓBOᵧ) |

| C 1s | ~284.5 | Alkyl chains (-CH₂-CH₂-) |

| ~286.5 | C-O bonds (from ether decomposition products) | |

| ~288.0 | Carbonates (e.g., Li₂CO₃) | |

| N 1s | ~399 | Organic nitrogen compounds (from cyano group reduction) |

| ~402 | Nitrates or other oxidized nitrogen species | |

| O 1s | ~531 | Carbonates, Borates, Lithium Oxide (Li₂O) |

| Li 1s | ~55 | LiF, Li₂CO₃, LiₓBOᵧ, Li₂O |

Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

Electron Microscopy Techniques (TEM, SEM, Cryo-TEM) for Interphase Morphology and Composition

Electron microscopy techniques are crucial for visualizing the morphology and structure of the SEI layer.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. In the analysis of the SEI formed with this compound, SEM can reveal the uniformity and smoothness of the deposited film. A desirable SEI is typically uniform and free of cracks or porous structures, which SEM can effectively evaluate.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the cross-section of the SEI and the underlying electrode. TEM can determine the thickness of the SEI layer, a critical parameter influencing ionic conductivity. A thin and dense SEI is generally preferred.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful variation where the sample is flash-frozen in its native state. This technique is particularly valuable for studying the SEI as it preserves the delicate and often solvent-swollen structure of the interphase, which can be altered by conventional TEM sample preparation. Cryo-TEM can provide unprecedented insights into the native morphology and distribution of crystalline and amorphous phases within the SEI derived from this compound.

The following table summarizes the morphological and compositional information that can be obtained from these techniques.

| Technique | Information Obtained | Illustrative Finding for a Borate-based SEI |

| SEM | Surface morphology, uniformity, presence of cracks or dendrites. | A dense and uniform SEI layer is observed on the anode surface. |

| TEM | SEI thickness, cross-sectional structure, crystallinity. | The SEI is approximately 10-20 nm thick with an amorphous structure. |

| Cryo-TEM | Native morphology, distribution of components, preservation of solvent-rich phases. | A mosaic structure with inorganic nanoparticles embedded in an organic matrix is revealed. |

Spectroscopic Methods (Raman, ATR-FTIR) for Dynamic Interphase Evolution

In situ and operando spectroscopic techniques like Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are vital for monitoring the chemical changes occurring at the electrode-electrolyte interface in real-time.

Raman Spectroscopy is sensitive to vibrational modes of molecules and can be used to identify the chemical species present in the electrolyte and on the electrode surface. By monitoring the Raman spectra during battery cycling, the consumption of this compound and the appearance of new peaks corresponding to its decomposition products can be tracked.

ATR-FTIR Spectroscopy is another vibrational spectroscopy technique that is highly surface-sensitive. It can provide detailed information about the functional groups present in the SEI. For example, the disappearance of the nitrile (C≡N) stretching band from this compound and the emergence of new bands associated with B-O, C-O, and C=O bonds can be observed, indicating the chemical transformation of the additive into SEI components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~2250 | C≡N stretch | Disappearance indicates decomposition of the cyanoethyl group. |

| ~1750 | C=O stretch | Formation of carbonate species in the SEI. |

| ~1300-1400 | B-O stretch | Formation of borate-containing species in the SEI. |

| ~1000-1200 | C-O stretch | Presence of ether-like decomposition products. |

Note: The wavenumbers are approximate and representative of the expected vibrational modes.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance Analysis

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the electrochemical processes occurring within the battery, particularly the resistance of the SEI layer. By applying a small AC voltage or current perturbation over a range of frequencies, the impedance of the cell can be measured.

The resulting Nyquist plot can be fitted to an equivalent circuit model to extract various resistance and capacitance values. The semicircle in the high-to-medium frequency region is typically associated with the charge-transfer resistance and the resistance of the SEI layer (R_SEI). A smaller R_SEI value is indicative of a more ionically conductive SEI, which is desirable for good battery performance. The use of this compound would be expected to influence the R_SEI, and EIS is the primary tool for quantifying this effect.

| Parameter | Description | Expected Impact of an Effective Borate Additive |

| R_s | Solution Resistance | Minimal change |

| R_SEI | SEI Resistance | Lower value compared to baseline electrolyte |

| C_SEI | SEI Capacitance | May change depending on SEI thickness and dielectric properties |

| R_ct | Charge-Transfer Resistance | Lower value indicating faster kinetics |

| W | Warburg Impedance | Related to solid-state diffusion, may be indirectly affected |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of Decomposition Products

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. In the context of this compound, ICP-MS can be used to analyze the electrolyte and the electrode surfaces after cycling to quantify the presence of specific elements.

| Element | Sample Type | Information Gained |

| Boron (B) | Cycled Anode | Quantification of boron incorporation into the SEI. |

| Lithium (Li) | Cycled Anode | Correlates with the formation of lithium-borate species. |

| Boron (B) | Cycled Electrolyte | Detection of soluble boron-containing decomposition products. |

Future Prospects and Emerging Research Frontiers

Rational Design of Next-Generation Multi-Functional Electrolyte Additives

The traditional "trial-and-error" approach to developing electrolyte additives is gradually being replaced by a more systematic and predictive methodology known as rational design. This strategy involves a deep understanding of the fundamental mechanisms governing electrolyte performance and the targeted design of molecules to achieve specific functions. The goal is to create multi-functional additives that can address several challenges simultaneously, such as stabilizing the electrode-electrolyte interphase, enhancing ionic conductivity, and improving safety.

Boron-based compounds are particularly promising candidates for rational design due to the element's unique chemistry. The incorporation of borate (B1201080) can enhance the tunability and versatility of materials. Borates can form diverse structures, are lightweight, and possess a rich chemistry that can alter the inductive effect on transition metals, potentially improving a battery's open-circuit voltage. For instance, the design of additives like Lithium Cyano Tris(2,2,2-trifluoroethyl) borate (LCTFEB) exemplifies this approach. This molecule combines trifluoroethyl, borate, and cyano functional groups, each contributing to improved battery performance by forming a thin, stable, and LiF-rich solid electrolyte interphase (SEI) on the lithium metal anode.

Research into borate additives demonstrates their effectiveness in stabilizing the cathode-electrolyte interface (CEI) for next-generation high-voltage cathodes. Additives like Tris(trimethylsilyl) borate (TMSB) have been shown to preferentially oxidize, forming a protective film on the cathode surface that prevents electrolyte decomposition and reduces transition metal leaching. This targeted functionality is a key aspect of rational design. The development of such additives provides insights into innovative approaches for creating multi-functional electrolyte components.

The table below outlines the shift from traditional discovery methods to a rational design framework for electrolyte additives.

| Feature | Traditional "Trial-and-Error" Approach | Rational Design Approach |

| Methodology | Largely empirical, based on screening large libraries of compounds. | Predictive, based on understanding structure-property relationships and reaction mechanisms. |

| Efficiency | Time-consuming and resource-intensive. | Accelerated discovery and optimization of promising materials. |

| Functionality | Often results in single-function additives. | Aims for multi-functional additives addressing multiple issues simultaneously. |

| Example | Testing various known solvents and salts with limited modification. | Designing a molecule like LCTFEB with specific functional groups (cyano, borate, trifluoroethyl) to create a stable SEI. |

Integration of Artificial Intelligence and Machine Learning in Borate Material Discovery

The sheer number of possible chemical compositions makes the traditional experimental discovery of new materials incredibly challenging and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this vast chemical space and accelerate materials discovery. These computational methods can analyze massive datasets, identify complex patterns, and predict the properties of novel materials before they are synthesized in a lab.

In the context of electrolyte additives, ML models are being developed to predict key performance metrics, such as redox potentials, from the molecular structure of candidate molecules. This significantly reduces the time and cost associated with experimental screening. For example, deep learning models can generate new molecular structures and predict their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) values—key factors in additive design—without the need for computationally expensive Density Functional Theory (DFT) calculations in the initial stages. This data-driven strategy helps researchers move beyond trial-and-error methods.

The following table summarizes the impact of AI/ML on the material discovery process.

| Stage of Discovery | Traditional Method | AI/ML-Enhanced Method |

| Candidate Identification | Manual screening of known compounds and literature. | Generative models propose novel molecular structures based on desired properties. |

| Property Prediction | Time-consuming laboratory experiments and quantum chemistry computations. | ML models rapidly predict properties like redox potentials, HOMO/LUMO levels, and stability. |

| Optimization | Iterative synthesis and testing of derivatives. | Multi-objective optimization algorithms suggest unexplored areas of the design space to test. |

| Data Analysis | Manual interpretation of experimental results. | AI algorithms identify complex structure-property relationships from large datasets. |

Broadening the Scope of Tris(2-cyanoethyl) Borate Applications in Advanced Materials

While much of the focus on borate compounds has been in the field of energy storage, the unique chemical characteristics of molecules like this compound suggest a broader potential in other areas of advanced materials science. The presence of three cyanoethyl functional groups enhances its reactivity and utility in various synthetic applications.

This compound is already utilized as a boron precursor in the synthesis of advanced polymers and coordination complexes. Its cyanoethyl groups are capable of facilitating cross-linking reactions, which is a valuable property for creating heat-resistant resins and adhesives. This suggests potential applications in industries requiring robust materials that can withstand harsh thermal environments.

Furthermore, the compound serves as a key intermediate in the preparation of other advanced materials. Its use as a boron source is critical in creating boron-containing nanomaterials and specialized electronic materials. The versatility of borane (B79455) chemistry, as seen with compounds like Tris(pentafluorophenyl)borane, highlights the potential for borates to be used as dopants in organic semiconductors and other electronic devices. The exploration of this compound in these areas could lead to the development of new functional materials with tailored electronic or optical properties. Other potential applications that leverage its chemical properties include its use in the development of flame-retardant additives and specialty coatings.

Q & A

Q. What role does tris(2-cyanoethyl) borate play in enhancing the stability of high-voltage lithium-ion battery cathodes?

this compound acts as a multifunctional electrolyte additive in lithium-ion batteries. Its nitrile and borate groups synergistically form a robust cathode-electrolyte interphase (CEI) during cycling, which suppresses electrolyte decomposition and transition metal dissolution. This enables Ni-rich cathodes to operate at voltages up to 4.7 V while maintaining >80% capacity retention after 200 cycles. Researchers should incorporate it at 1–2 wt% in standard electrolytes (e.g., LiPF₆ in carbonate solvents) and validate CEI composition via XPS or TEM .

Q. How does the choice of buffer system (e.g., Tris vs. borate) influence experimental outcomes when studying enzymatic reactions involving this compound?

Buffer selection critically affects interactions due to ionic and chemical reactivity. For example, in formaldehyde biosensors, Tris buffer (weak base, cationic ions) reduces sensitivity by 10-fold compared to borate buffer (weak acid, anionic ions). This is attributed to Tris competing with formaldehyde for enzymatic conversion, masking analyte detection. Researchers should pre-screen buffer compatibility using control experiments and quantify binding site density (e.g., via site-binding models) to avoid false negatives .

Q. What are the recommended protocols for handling and disposing of this compound in laboratory settings?

Waste containing this compound must be segregated into dedicated containers for halogenated organic compounds. Avoid aqueous disposal due to potential hydrolysis. Collaborate with certified waste management services for incineration or chemical neutralization. Always use PPE (gloves, goggles, fume hood) during handling, and refer to institutional guidelines aligned with GB/T 16483-2008 safety standards .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound in electrolyte formulations to balance CEI formation and ionic conductivity?

Systematic optimization involves:

- Electrochemical Testing : Vary additive concentrations (0.5–5 wt%) and measure ionic conductivity via impedance spectroscopy.

- CEI Characterization : Use TOF-SIMS or AFM to map CEI thickness and homogeneity.

- Performance Metrics : Compare cycling stability (capacity retention at 1C rate) and rate capability (discharge capacity at 3C). Studies suggest 1–2 wt% achieves optimal trade-offs, but higher concentrations may increase viscosity, reducing Li⁺ mobility .

Q. What analytical techniques are most effective for characterizing the CEI layer formed by this compound during battery cycling?

- X-ray Photoelectron Spectroscopy (XPS) : Identifies chemical composition (B–O, C≡N bonds) and oxidation states.

- Transmission Electron Microscopy (TEM) : Resolves CEI nanostructure and thickness (~5–10 nm).

- Electrochemical Quartz Crystal Microbalance (EQCM) : Tracks mass changes during CEI formation in situ. Cross-validate findings with DFT simulations to correlate CEI properties with electrochemical performance .

Q. How do conflicting interactions between this compound and different buffer systems influence experimental outcomes in electrochemical studies?

Conflicting results may arise from buffer-specific ion pairing or pH gradients. For instance:

- In borate buffers, borate ions complex with sucrose or metal ions, altering reaction kinetics.

- In Tris buffers, cationic Tris⁺ may adsorb onto electrode surfaces, modifying interfacial charge transfer. Mitigate by:

- Conducting zeta potential measurements to assess surface charge.

- Using inert electrolytes (e.g., NaClO₄) as controls.

- Employing microfluidic cells to isolate buffer effects .

Methodological Considerations

- Data Contradiction Analysis : When observing inconsistent CEI performance, compare cycling conditions (voltage range, temperature) and electrolyte formulations (solvent ratios, Li salt purity). Contradictions often stem from moisture contamination or varying cathode crystallinity .

- Experimental Design : For mechanistic studies, pair this compound with isotopically labeled analogs (e.g., ¹¹B-enriched borate) to trace decomposition pathways via NMR or mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.